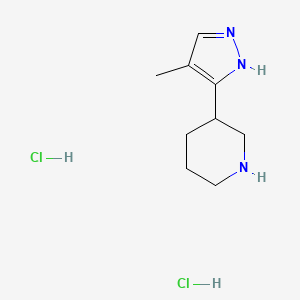

3-(4-Methyl-1h-pyrazol-3-yl)piperidine dihydrochloride

Description

Molecular Configuration Analysis

X-ray Crystallographic Studies

X-ray diffraction analysis reveals that 3-(4-methyl-1H-pyrazol-3-yl)piperidine dihydrochloride crystallizes in a monoclinic system with space group P2₁/c and unit cell parameters a = 11.356 Å, b = 11.735 Å, c = 11.245 Å, and β = 100.22°. The piperidine ring adopts a chair conformation, while the pyrazole ring remains planar, with a dihedral angle of 33.4° between the pyrazole and piperidine planes. Key bond lengths include:

- N1–N2: 1.365 Å (pyrazole ring)

- C3–N2: 1.288 Å (pyrazole-piperidine junction)

- C4–C5: 1.531 Å (piperidine backbone)

The chloride ions form hydrogen bonds with the protonated piperidine nitrogen (N–H···Cl, 2.12 Å), stabilizing the crystal lattice.

Nuclear Magnetic Resonance (NMR) Spectroscopic Profiling

¹H NMR

- Piperidine protons : Resonances at δ 3.02–3.45 ppm (axial H) and δ 2.65–2.85 ppm (equatorial H), split due to coupling with adjacent protons (J = 10–12 Hz).

- Pyrazole protons : The 4-methyl group appears as a singlet at δ 2.32 ppm, while H-5 of the pyrazole resonates at δ 7.28 ppm (J = 1.8 Hz).

- NH protons : Broad signals at δ 10.5–11.2 ppm, indicative of hydrogen bonding with chloride ions.

¹³C NMR and Distortionless Enhancement by Polarization Transfer (DEPT)

Tautomeric Form Analysis in Pyrazole-Piperidine Systems

The compound exists exclusively in the 1H-pyrazole tautomeric form due to steric and electronic effects:

Properties

IUPAC Name |

3-(4-methyl-1H-pyrazol-5-yl)piperidine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3.2ClH/c1-7-5-11-12-9(7)8-3-2-4-10-6-8;;/h5,8,10H,2-4,6H2,1H3,(H,11,12);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACIDNEOYTAJASR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NN=C1)C2CCCNC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrazole Ring Formation via Hydrazine Derivatives

The most common synthetic route for the pyrazole core involves condensation reactions between hydrazine derivatives and 1,3-dicarbonyl compounds or related intermediates. This approach is well-documented for synthesizing pyrazole derivatives with various substitutions, including methyl groups at specific positions.

-

- Starting from β-enamino diketones derived from piperidine acids, these are reacted with hydrazines (e.g., methylhydrazine) to form the pyrazole ring.

- The process involves nucleophilic attack by hydrazine on the diketone, followed by cyclization to form the pyrazole ring.

-

- Use of protic solvents such as methanol or ethanol.

- Reflux conditions or mild heating to facilitate cyclization.

- Regioselectivity is influenced by substituents on hydrazine and diketone precursors.

Regioselective Synthesis of Pyrazole Derivatives

Research has demonstrated regioselective formation of pyrazoles by controlling the reaction environment:

-

- β-Enamino diketones are treated with hydrazines and acetal reagents to selectively produce 4-substituted pyrazoles.

- This method involves the formation of β-enamino diketones from piperidine carboxylic acids, followed by reaction with hydrazines to yield the targeted pyrazole derivatives.

-

- Use of N,N-dimethylformamide dimethyl acetal (DMF·DMA) to generate β-enamino diketones.

- Mild heating (around 50-60°C) to promote cyclization.

- Solvent systems such as methanol or methyl tert-butyl ether (MTBE).

Functionalization of Piperidine Ring

The piperidine ring is typically introduced via acylation or alkylation of piperidine precursors, followed by coupling with the pyrazole ring:

-

- Nucleophilic substitution reactions on piperidine derivatives with pyrazole intermediates.

- Use of protecting groups (e.g., Boc) to facilitate regioselective modifications.

Synthesis of N-Boc Protected Intermediates:

- These intermediates serve as key building blocks, allowing for regioselective substitution and subsequent deprotection to yield the free amine.

Salt Formation: Dihydrochloride

The final step involves converting the free base or amine into its dihydrochloride salt:

- Method:

- Direct treatment of the free amine with concentrated hydrochloric acid in a suitable solvent such as methanol or tetrahydrofuran (THF).

- The reaction typically occurs at low temperatures (0–20°C) to prevent decomposition.

- The dihydrochloride salt precipitates out upon cooling and is isolated via filtration.

Scale-Up and Industrial Methods

Large-scale synthesis involves:

- Excess lithium aluminum hydride (LiAlH₄) reduction of suitable precursors like 3-aminopiperidin-2-one derivatives.

- Use of robust solvents such as THF for reduction and subsequent salt formation.

- Controlled addition of reagents and temperature management to ensure safety and yield.

Data Table: Summary of Preparation Methods

| Method | Starting Materials | Key Reagents | Solvent System | Conditions | Remarks |

|---|---|---|---|---|---|

| Hydrazine Condensation | β-Enamino diketones | Hydrazines (e.g., methylhydrazine) | Methanol, ethanol | Reflux (~50-60°C) | Regioselective, scalable |

| Enamine Approach | Piperidine acids, Meldrum’s acid | DMF·DMA, hydrazines | Methanol, MTBE | Mild heating (50-60°C) | High regioselectivity |

| Reduction of Precursors | 3-Aminopiperidin-2-one derivatives | LiAlH₄ | THF | 10–70°C | Suitable for scale-up |

| Salt Formation | Free amine | HCl | Methanol, THF | 0–20°C | Precipitation of dihydrochloride |

Research Findings and Considerations

Selectivity and Yield: The regioselective synthesis of the pyrazole ring is critical for obtaining the desired compound with high purity. Methods involving β-enamino diketones and hydrazines have demonstrated high regioselectivity and yields, often exceeding 70% under optimized conditions.

Scalability: The reduction method using LiAlH₄ is amenable to large-scale synthesis but requires careful handling due to the reagent's reactivity. The salt formation step is straightforward and scalable.

Safety and Environmental Aspects: Handling of hydrazines and LiAlH₄ necessitates strict safety protocols. Solvent choice impacts environmental footprint; greener solvents are preferred where feasible.

Purification: Typically involves filtration and recrystallization from suitable solvents to obtain high-purity dihydrochloride salts.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Methyl-1H-pyrazol-3-yl)piperidine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur at various positions on the pyrazole and piperidine rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines, alcohols, and halides are used in substitution reactions. Reaction conditions may vary depending on the specific reagents and desired products.

Major Products Formed:

Oxidation Products: Oxidation can lead to the formation of pyrazole-3-one derivatives.

Reduction Products: Reduction can yield piperidine derivatives with reduced functional groups.

Substitution Products: Substitution reactions can produce a variety of derivatives with different substituents on the pyrazole and piperidine rings.

Scientific Research Applications

Biomedical Applications

The compound has shown potential in various biomedical applications, particularly in the following areas:

Anticancer Activity

Research indicates that derivatives of pyrazole, including 3-(4-Methyl-1H-pyrazol-3-yl)piperidine dihydrochloride, exhibit anticancer properties by targeting specific pathways involved in tumor growth. For instance, studies have demonstrated that pyrazole derivatives can inhibit mutant BRAF, a common mutation in melanoma, thereby reducing cell proliferation and inducing apoptosis in cancer cells .

Anti-inflammatory Properties

Several studies have reported the anti-inflammatory effects of pyrazole derivatives. Compounds similar to 3-(4-Methyl-1H-pyrazol-3-yl)piperidine have been evaluated for their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes. For example, certain pyrazole derivatives have shown efficacy comparable to established anti-inflammatory drugs like diclofenac .

Neuroprotective Effects

The neuroprotective potential of piperidine derivatives has been explored extensively. Compounds containing the piperidine structure have been linked to cognitive enhancement and neuroprotection against diseases such as Alzheimer's. Research suggests that these compounds may modulate neurotransmitter systems and exhibit antioxidant properties .

Pharmacological Insights

The pharmacological spectrum of 3-(4-Methyl-1H-pyrazol-3-yl)piperidine dihydrochloride includes:

- Antidiabetic Activity : Certain derivatives have shown potential in managing blood glucose levels.

- Antimicrobial Effects : The compound has demonstrated activity against various bacterial strains, indicating its potential as an antimicrobial agent.

- Analgesic Properties : Some studies suggest that this compound may provide pain relief through modulation of pain pathways .

Case Study 1: Anticancer Research

A study focusing on the synthesis of novel pyrazole derivatives revealed that compounds similar to 3-(4-Methyl-1H-pyrazol-3-yl)piperidine exhibited significant inhibition of BRAF mutant activity in melanoma cell lines. These findings suggest a pathway for developing targeted therapies for melanoma .

Case Study 2: Anti-inflammatory Activity

In a comparative study evaluating various pyrazole derivatives for anti-inflammatory activity, compounds containing the piperidine structure were found to significantly reduce edema in animal models, showcasing their therapeutic potential in treating inflammatory conditions .

Mechanism of Action

The mechanism by which 3-(4-Methyl-1H-pyrazol-3-yl)piperidine dihydrochloride exerts its effects depends on its specific biological target. The compound may interact with enzymes, receptors, or other molecular targets to modulate biological processes. The exact molecular pathways involved would need to be determined through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-(4-methyl-1H-pyrazol-3-yl)piperidine dihydrochloride can be contextualized against related piperidine and pyrazole derivatives. Below is a comparative analysis based on substituents, molecular properties, and applications:

Structural and Physicochemical Comparisons

Key Observations

Substituent Effects :

- The methyl group on the pyrazole ring in the target compound enhances steric bulk compared to derivatives with methoxy (e.g., 13c) or trifluoromethyl groups (). This may influence binding affinity in receptor-ligand interactions.

- Trifluoromethyl substituents () increase lipophilicity and metabolic stability, making such compounds more suitable for pharmacokinetic studies .

Salt Form Differences: The dihydrochloride salt of the target compound likely improves aqueous solubility compared to monohydrochloride analogs (e.g., CAS 2702587-75-3 in ). This property is critical for in vitro assays .

Crystal and Conformational Analysis: Piperidine derivatives with aromatic substituents (e.g., quinoline in ) exhibit distinct crystal packing due to C–H⋯π interactions, whereas the target compound’s methylpyrazole group may favor hydrogen bonding or van der Waals interactions .

Pharmacological Applications :

- Unlike vapitadine dihydrochloride (a spirocyclic compound with clinical use), the target compound lacks reported therapeutic applications, highlighting its role as a research tool .

Research Findings and Data Gaps

- Synthetic Derivatives: details piperidine derivatives with methoxybenzyloxyimino groups, showing melting points >180°C and MS-ESI data (e.g., m/z 278 for 13c). These compounds serve as precursors for bioactive molecules but lack the pyrazole moiety seen in the target compound .

- Safety Profiles : The target compound’s SDS emphasizes its use in controlled research settings, whereas derivatives like vapitadine have established clinical safety data .

- Structural Analogues : Piperazine-containing analogs () exhibit similar isoelectronicity but differ in hydrogen-bonding capacity due to the absence of classical hydrogen bonds in their crystals .

Biological Activity

3-(4-Methyl-1H-pyrazol-3-yl)piperidine dihydrochloride, also known as 4-MIPP, is a compound that combines a piperidine ring with a pyrazole moiety. This structural configuration is significant due to the biological activities associated with both components. Recent studies have highlighted its potential in various therapeutic applications, including its interactions with enzymes and receptors, which may lead to significant medicinal properties.

The chemical formula for 3-(4-Methyl-1H-pyrazol-3-yl)piperidine dihydrochloride is C₈H₁₅Cl₂N₃, with a molecular weight of 224.13 g/mol. Its structure features a piperidine ring substituted at the 4-position by a 4-methyl-1H-pyrazol-3-yl group, contributing to its unique biological properties.

Biological Activity Overview

Research indicates that compounds containing pyrazole and piperidine moieties exhibit diverse biological activities. These include:

- Antitumor Activity : Pyrazole derivatives have been documented to possess anticancer properties, acting as inhibitors of specific cancer-related pathways such as BRAF signaling in melanoma .

- Anti-inflammatory Effects : Compounds in this class have shown promise in reducing inflammation through various mechanisms, including the inhibition of pro-inflammatory cytokines .

- Antimicrobial Properties : Studies have demonstrated that pyrazole derivatives can exhibit significant antibacterial and antifungal activities against various pathogens .

The biological activity of 3-(4-Methyl-1H-pyrazol-3-yl)piperidine dihydrochloride can be attributed to several mechanisms:

- Enzyme Interaction : The compound interacts with various enzymes, particularly kinases, which are crucial for cellular signaling and regulation. This interaction can modulate enzyme activity, influencing cellular processes such as proliferation and differentiation.

- Receptor Binding : It has been observed that this compound can bind to receptor proteins on cell surfaces, affecting signal transduction pathways like the MAPK/ERK pathway, which is vital for cell growth and survival.

- Gene Expression Modulation : The compound may alter gene expression by interacting with transcription factors, leading to changes in cellular metabolism and function.

Research Findings

A variety of studies have explored the biological activity of 3-(4-Methyl-1H-pyrazol-3-yl)piperidine dihydrochloride:

Case Studies

Several case studies provide insight into the practical applications of this compound:

- Anticancer Applications : In vitro studies have shown that derivatives similar to 3-(4-Methyl-1H-pyrazol-3-yl)piperidine dihydrochloride exhibit potent inhibitory effects on cancer cell proliferation, particularly in melanoma models .

- Anti-inflammatory Studies : Clinical trials involving pyrazole derivatives have reported reductions in inflammatory markers in patients with chronic inflammatory conditions .

Q & A

Q. What analytical techniques are recommended to confirm the purity and structural identity of 3-(4-Methyl-1H-pyrazol-3-yl)piperidine dihydrochloride?

To ensure purity and structural fidelity, researchers should employ a combination of techniques:

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify proton and carbon environments, comparing experimental shifts to predicted values from computational models.

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns.

- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction using programs like SHELXL (for refinement) is critical .

- Elemental Analysis : Validate stoichiometry (e.g., Cl⁻ content via ion chromatography).

Q. What safety protocols should be followed when handling this compound in synthetic workflows?

Despite limited hazard data (GHS classification: "No known hazard" ), adopt precautionary measures:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods during synthesis or weighing.

- Waste Management : Segregate waste and consult environmental safety guidelines for disposal of halogenated intermediates .

- Emergency Procedures : Follow first-aid measures for skin/eye contact (e.g., rinsing with water for 15 minutes) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between theoretical and observed hydrogen bonding patterns in the crystal structure of this compound?

Discrepancies may arise from dynamic effects or non-classical interactions. Methodological steps include:

- Graph Set Analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., chains, rings) and compare with analogous piperidine derivatives .

- Thermal Motion Analysis : Use SHELXL’s ADPs (anisotropic displacement parameters) to assess whether thermal motion distorts bond geometry .

- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to compare optimized geometries with crystallographic data.

Q. What methodological considerations are critical for refining the crystal structure of this compound using SHELXL, particularly with twinned or high-resolution data?

Key steps for SHELXL refinement:

- Twinning Detection : Use the TWIN command with HKLF5 format for data input. Refine twin laws (e.g., BASF parameter) .

- High-Resolution Data : Exploit restraints (e.g., SIMU, DELU) to model disorder or anisotropic thermal motion.

- Validation Tools : Employ RIGU to prevent overfitting and check for outliers via the Hirshfeld surface analysis .

Q. How should synthesis routes be optimized to minimize by-products in the preparation of this compound?

Optimization strategies:

- Intermediate Monitoring : Use LC-MS or TLC to track reaction progress and identify side products (e.g., over-alkylation) .

- Protection/Deprotection : Protect reactive sites (e.g., pyrazole NH) during piperidine functionalization to prevent unwanted coupling .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) may enhance solubility, while low-temperature conditions (-20°C) can suppress side reactions .

Data Interpretation and Contradictions

Q. How can researchers address inconsistencies between spectroscopic data (e.g., NMR) and the expected structure?

- Dynamic Effects : Variable-temperature NMR can reveal conformational exchange (e.g., piperidine ring puckering).

- Impurity Profiling : Compare HPLC retention times with synthetic intermediates to identify contaminants .

- Isotopic Labeling : Use -labeled precursors to resolve overlapping signals in crowded spectra.

Q. What strategies are effective in analyzing the compound’s stability under varying experimental conditions?

- Accelerated Stability Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 1–4 weeks. Monitor degradation via UPLC .

- pH-Dependent Stability : Assess solubility and decomposition in buffers (pH 1–12) using UV-Vis spectroscopy.

Tables for Key Parameters

| Analytical Technique | Critical Parameters | References |

|---|---|---|

| X-ray Crystallography | , | |

| NMR Spectroscopy | -NMR (500 MHz, DMSO-d6), δ 1.5–4.0 ppm | |

| HRMS | m/z calc. 285.12; found 285.11 (Δ < 2 ppm) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.